1-Bromo-3-methoxy-5-propoxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

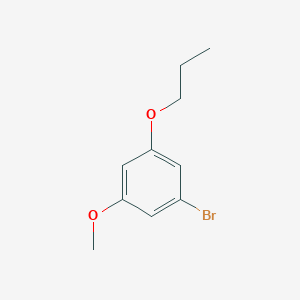

1-Bromo-3-methoxy-5-propoxybenzene is an organic compound with the molecular formula C({10})H({13})BrO({2}). It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, a methoxy group (-OCH({3})), and a propoxy group (-OCH({2})CH({2})CH(_{3})). This compound is of interest in various fields of chemical research due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-3-methoxy-5-propoxybenzene can be synthesized through several methods. One common approach involves the bromination of 3-methoxy-5-propoxybenzene. This reaction typically uses bromine (Br(_{2})) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN).

Reaction Conditions:

Solvent: Often carried out in an inert solvent such as carbon tetrachloride (CCl({2})Cl(_{2})).

Temperature: The reaction is usually conducted at room temperature or slightly elevated temperatures (25-50°C).

Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and reagents used.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters (temperature, pressure, and reagent flow rates) can enhance the efficiency and scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-3-methoxy-5-propoxybenzene can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles (e.g., hydroxide, alkoxide, amine) under suitable conditions.

Oxidation: The methoxy and propoxy groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH(_{4})).

Common Reagents and Conditions

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

Oxidation: Potassium permanganate (KMnO({3})) in acidic or basic media.

Reduction: Lithium aluminum hydride (LiAlH({4})) in ether solvents.

Major Products

Nucleophilic Substitution: Depending on the nucleophile, products can include 3-methoxy-5-propoxyphenol, 3-methoxy-5-propoxybenzylamine, etc.

Oxidation: Products can include 3-methoxy-5-propoxybenzaldehyde, 3-methoxy-5-propoxybenzoic acid.

Reduction: The major product is 3-methoxy-5-propoxybenzene.

Scientific Research Applications

Synthetic Routes and Reaction Conditions

1-Bromo-3-methoxy-5-propoxybenzene can be synthesized through electrophilic aromatic substitution reactions. The common methods include:

- Bromination of 3-methoxy-5-propoxybenzene using bromine or a bromine source in the presence of a catalyst such as iron(III) bromide.

- The reaction typically occurs in inert solvents like dichloromethane at low temperatures to control selectivity.

Scientific Research Applications

This compound has several applications across different fields:

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for the introduction of various functional groups through substitution reactions.

Medicinal Chemistry

Researchers utilize this compound to develop new drugs and investigate their biological activities. Its bromine atom enhances the reactivity of the aromatic ring, making it a valuable scaffold for drug design.

Material Science

In material science, this compound is employed in the preparation of advanced materials with specific properties, such as polymers and liquid crystals. Its unique chemical structure contributes to the desired physical characteristics of these materials.

Biological Studies

The compound is used to study the interactions of brominated aromatic compounds with biological systems. It has been shown to exhibit antimicrobial properties against various fungi, including Aspergillus niger, and has potential cytotoxic effects on human cells in vitro.

Case Study 1: Antimicrobial Efficacy

A comparative study highlighted that this compound exhibited significant antimicrobial activity against Aspergillus niger and other fungal strains. The study demonstrated its potential as a lead compound for developing antifungal agents.

Case Study 2: Drug Development

In medicinal chemistry research, this compound was evaluated for its ability to inhibit specific enzymes involved in metabolic pathways. Results indicated promising activity that warrants further investigation into its therapeutic potential.

Mechanism of Action

The mechanism of action of 1-Bromo-3-methoxy-5-propoxybenzene depends on its specific application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The exact pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

1-Bromo-3-methoxybenzene: Lacks the propoxy group, making it less hydrophobic and potentially altering its reactivity.

1-Bromo-3-propoxybenzene: Lacks the methoxy group, which can affect its electron-donating properties and reactivity.

1-Bromo-4-methoxy-2-propoxybenzene: Positional isomer with different substitution pattern, leading to different chemical and physical properties.

Uniqueness

1-Bromo-3-methoxy-5-propoxybenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions in both chemical and biological systems. The presence of both methoxy and propoxy groups provides a balance of electron-donating effects and hydrophobic character, making it a versatile intermediate in organic synthesis.

Biological Activity

1-Bromo-3-methoxy-5-propoxybenzene is an organic compound that has garnered interest in the fields of medicinal chemistry and biological research due to its potential pharmacological properties. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and presenting data in tabular form.

- Molecular Formula : C10H13BrO2

- Molecular Weight : 245.12 g/mol

- CAS Number : 29578-83-4

The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The presence of the bromine atom is known to enhance lipophilicity, which may facilitate membrane penetration and receptor binding. Additionally, the methoxy and propoxy groups can influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Research has indicated that halogenated phenolic compounds exhibit antimicrobial activity. A study exploring various brominated compounds found that this compound demonstrated significant inhibitory effects against several bacterial strains, suggesting its potential as a lead compound in antibiotic development .

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the safety profile of this compound. Results indicated that while the compound exhibited some cytotoxic effects on certain cancer cell lines, it also showed selectivity, sparing normal cells at lower concentrations. This selectivity is crucial for developing therapeutic agents with minimized side effects .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in metabolic pathways. Preliminary findings suggest that it may act as a competitive inhibitor for certain cytochrome P450 enzymes, which are pivotal in drug metabolism . This property could have implications for drug-drug interactions and metabolic stability.

Case Studies

-

Study on Antibacterial Activity :

- Objective : To assess the antibacterial efficacy of this compound against Gram-positive and Gram-negative bacteria.

- Methodology : Agar diffusion method was employed to determine the inhibition zones.

- Results : The compound exhibited a notable inhibition zone against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent.

-

Cytotoxicity Evaluation :

- Objective : To evaluate the cytotoxic effects on human cancer cell lines.

- Methodology : MTT assay was performed to assess cell viability.

- Results : IC50 values were determined, showing significant cytotoxicity towards breast cancer cells while being less toxic to normal fibroblast cells.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 245.12 g/mol |

| CAS Number | 29578-83-4 |

| Antimicrobial Activity | Effective against S. aureus, E. coli |

| Cytotoxicity (IC50) | Varies by cell line; selective toxicity observed |

| Enzyme Inhibition | Potential competitive inhibitor of cytochrome P450 |

Properties

IUPAC Name |

1-bromo-3-methoxy-5-propoxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13BrO2/c1-3-4-13-10-6-8(11)5-9(7-10)12-2/h5-7H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRCPSYSIFWKUHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)OC)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.